molecular formula C6H2Cl4O3S B1446812 2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid CAS No. 292823-28-0

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid

Cat. No.: B1446812
CAS No.: 292823-28-0
M. Wt: 296 g/mol
InChI Key: DHRVZHRSNZSODS-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid is a chemical compound with significant applications in various fields. It is characterized by the presence of hydroxyl, trichlorobenzene, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid typically involves the chlorination of 2-hydroxybenzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the chlorine atoms or the hydroxyl group.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, leading to the formation of sulfonic acids.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid involves its reactivity with nucleophiles and its ability to undergo substitution and hydrolysis reactions. The molecular targets and pathways involved include the interaction with amino groups in proteins and enzymes, leading to the formation of stable sulfonamide linkages.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,6-dichlorobenzene sulfonyl chloride
  • 2-Hydroxy-3,5-dichlorobenzene sulfonyl chloride
  • 2-Hydroxy-3,4,5-trichlorobenzene sulfonyl chloride

Uniqueness

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which influence its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in certain synthetic applications and research studies.

Biological Activity

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a chlorinated aromatic sulfonyl chloride. Its structure allows for various interactions with biological molecules, which can lead to significant biological effects.

The biological activity of this compound primarily involves its interaction with enzymes and receptors in biological systems. It has been noted for its potential antimicrobial and anticancer properties.

Target Enzymes

  • Monoamine Oxidase (MAO) : This compound has been shown to interact with MAO enzymes, which are crucial for neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially enhancing mood and cognitive function.
  • Sulfotransferases : These enzymes are involved in the sulfonation of various substrates, which can enhance their solubility and facilitate their excretion from the body. The compound may act as a substrate or inhibitor for specific sulfotransferases .

Biochemical Pathways

This compound participates in several biochemical pathways:

  • Metabolic Pathways : It influences metabolic processes by modulating the activity of key enzymes involved in neurotransmitter metabolism and detoxification pathways.
  • Cell Signaling : The compound affects cell signaling pathways that regulate cell proliferation and apoptosis. For instance, it may induce apoptosis in cancer cells through the activation of specific signaling cascades .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example:

  • Cell Proliferation Inhibition : In vitro studies show that treatment with this compound leads to reduced proliferation rates in human breast cancer cells (MDA-MB-231) with an IC50 value indicating effective dose-dependent growth inhibition .
  • Induction of Apoptosis : Flow cytometry analyses reveal that the compound induces apoptosis in these cells through DNA fragmentation and activation of caspases .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Cancer Cell Line StudyShowed IC50 values indicating significant growth inhibition in MDA-MB-231 cells. Apoptotic markers were activated post-treatment.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : May enhance cognitive function by modulating neurotransmitter levels.
  • High Doses : Associated with cytotoxic effects leading to apoptosis in cancer cells .

Properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O3S/c7-2-1-3(8)5(11)6(4(2)9)14(10,12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRVZHRSNZSODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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